

Application Note: Protocol for Labeling Peptides with Iris 7-WS Carboxylic Acid

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Compound of Interest

Compound Name: *Iris 7-WS carboxylic acid*

CAS No.: 1356154-86-3

Cat. No.: B12057365

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Introduction & Scientific Rationale

In the realm of in vivo imaging and flow cytometry, the "optical window" of tissue transparency lies in the near-infrared (NIR) region (650–900 nm).[1][2][3][4][5] Iris 7-WS is a water-soluble, sulfonated cyanine dye engineered to operate within this window, offering reduced background autofluorescence and deeper tissue penetration compared to visible fluorophores.[1][2][3][4][5]

Unlike ready-to-use NHS esters, **Iris 7-WS Carboxylic Acid** requires chemical activation to react with primary amines (N-terminus or Lysine residues) on a peptide.[1][2][3][4][5] While this adds a step to the workflow, it offers superior stability during storage and lower cost.[1][2][3][4][5]

This protocol details the in situ activation of Iris 7-WS using TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate), followed by conjugation to a target peptide.[1][2][3][4][5] We prioritize the TSTU method over EDC/NHS carbodiimide chemistry because TSTU yields a more stable active ester in organic solvents, minimizing hydrolysis competition and ensuring high labeling efficiency.[1][2][3][4][5]

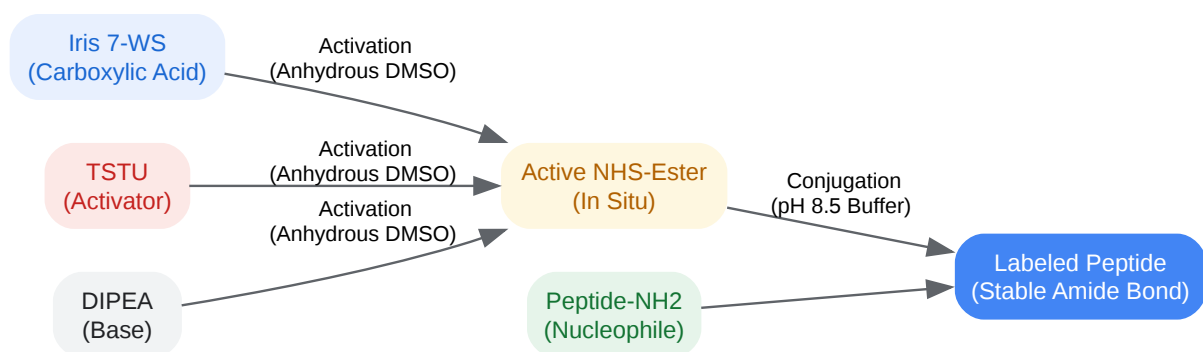
Technical Specifications: Iris 7-WS

Parameter	Value	Notes
Formula	C53H58KN3O10S2	Monopotassium salt
Molecular Weight	~1000.27 g/mol	Large fluorophore; may affect peptide mobility
Excitation Max	777 nm	NIR region
Emission Max	796 nm	NIR region
Solubility	Water, DMSO, DMF	Sulfonate groups ("WS") confer high aqueous solubility
Reactive Group	Carboxylic Acid (-COOH)	Requires activation (e.g., to NHS ester)

Chemical Mechanism

The labeling process occurs in two distinct phases: Activation and Conjugation.^{[1][2][3][4][5]}

- Activation: The carboxylate on the dye attacks the uronium carbon of TSTU, releasing tetramethylurea and forming the reactive Succinimidyl Ester (SE).^{[1][2][3][4][5]}
- Conjugation: The primary amine of the peptide (nucleophile) attacks the carbonyl of the dye-SE, releasing N-hydroxysuccinimide and forming a stable amide bond.^{[1][2][3][4][5]}



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Figure 1: Two-step conjugation mechanism utilizing TSTU activation.

Materials & Equipment

Reagents

- **Iris 7-WS Carboxylic Acid** (Store at -20°C, desiccated).[\[1\]\[2\]\[3\]\[4\]\[5\]](#)
- Target Peptide (Must contain free amines; remove ammonium salts via lyophilization if necessary).[\[1\]\[2\]\[3\]\[4\]\[5\]](#)
- TSTU (Sigma-Aldrich #85977).[\[1\]\[2\]\[3\]\[4\]\[5\]](#)
- DIPEA (N,N-Diisopropylethylamine, anhydrous).[\[1\]\[2\]\[3\]\[4\]\[5\]](#)
- Anhydrous DMSO (Dimethyl sulfoxide) or DMF.[\[1\]\[2\]\[3\]\[4\]\[5\]](#)
- Conjugation Buffer: 0.1 M Sodium Borate or Sodium Bicarbonate, pH 8.[\[1\]\[2\]\[3\]\[4\]\[5\]](#)5. (Avoid Tris or Glycine!).[\[1\]\[2\]\[3\]\[4\]\[5\]\[6\]](#)
- Quenching Buffer: 1M Tris-HCl, pH 8.0 (optional).

Equipment

- Microcentrifuge tubes (1.5 mL, amber/light-protected).
- Vortex mixer and benchtop centrifuge.[\[1\]\[2\]\[3\]\[4\]\[5\]](#)
- HPLC (C18 column) for purification.[\[1\]\[2\]\[3\]\[4\]\[5\]](#)
- LC-MS for validation.[\[1\]\[2\]\[3\]\[4\]\[5\]](#)

Experimental Protocol

Phase 1: Pre-Labeling Calculations

Before starting, calculate the molar stoichiometry.[\[1\]\[2\]\[3\]\[4\]\[5\]](#) We aim for a 1.2 to 1.5-fold molar excess of Dye relative to the Peptide to drive the reaction to completion without creating excessive waste.

[1][2][3][4][5]

Phase 2: Activation of Iris 7-WS (The "In Situ" Step)

Rationale: Carboxylic acids do not react spontaneously with amines.[1][2][3][4][5] We generate the NHS-ester immediately before use.[1][2][3][4][5][6]

- Dissolve Dye: Dissolve 1 mg of **Iris 7-WS Carboxylic Acid** in 50 μ L of anhydrous DMSO.
- Prepare TSTU: Dissolve TSTU in DMSO at 10 mg/mL.
- Activate: Add 1.1 equivalents of TSTU (relative to the dye) to the dye solution.
- Basify: Add 2.0 equivalents of DIPEA.
 - Critical Check: The base is required to deprotonate the carboxylic acid, allowing it to attack the TSTU.[1][2][3][4][5]
- Incubate: Vortex and let stand at room temperature (RT) for 30 minutes in the dark.
 - Validation: At this stage, the dye is now an NHS-ester.[1][2][3][4][5][6] You can verify conversion via LC-MS (Mass shift: +97 Da for NHS addition, minus H₂O).[1][2][3][4][5]

Phase 3: Conjugation to Peptide

Rationale: The peptide must be in a buffer that maintains the amine in a deprotonated (nucleophilic) state, typically pH 8.3–9.0.[1][2][3][4][5]

- Dissolve Peptide: Dissolve your peptide in 0.1 M Sodium Borate pH 8.5 at a concentration of 2–10 mg/mL.[1][2][3][4][5]
 - Note: If the peptide is hydrophobic, dissolve in minimal DMSO first, then dilute with buffer. [1][2][3][4][5] Ensure final DMSO content is <20% to prevent protein denaturation (less critical for short peptides).[1][2][3][4][5]
- Combine: Slowly add the Activated Dye solution (from Phase 2) to the Peptide solution while vortexing gently.

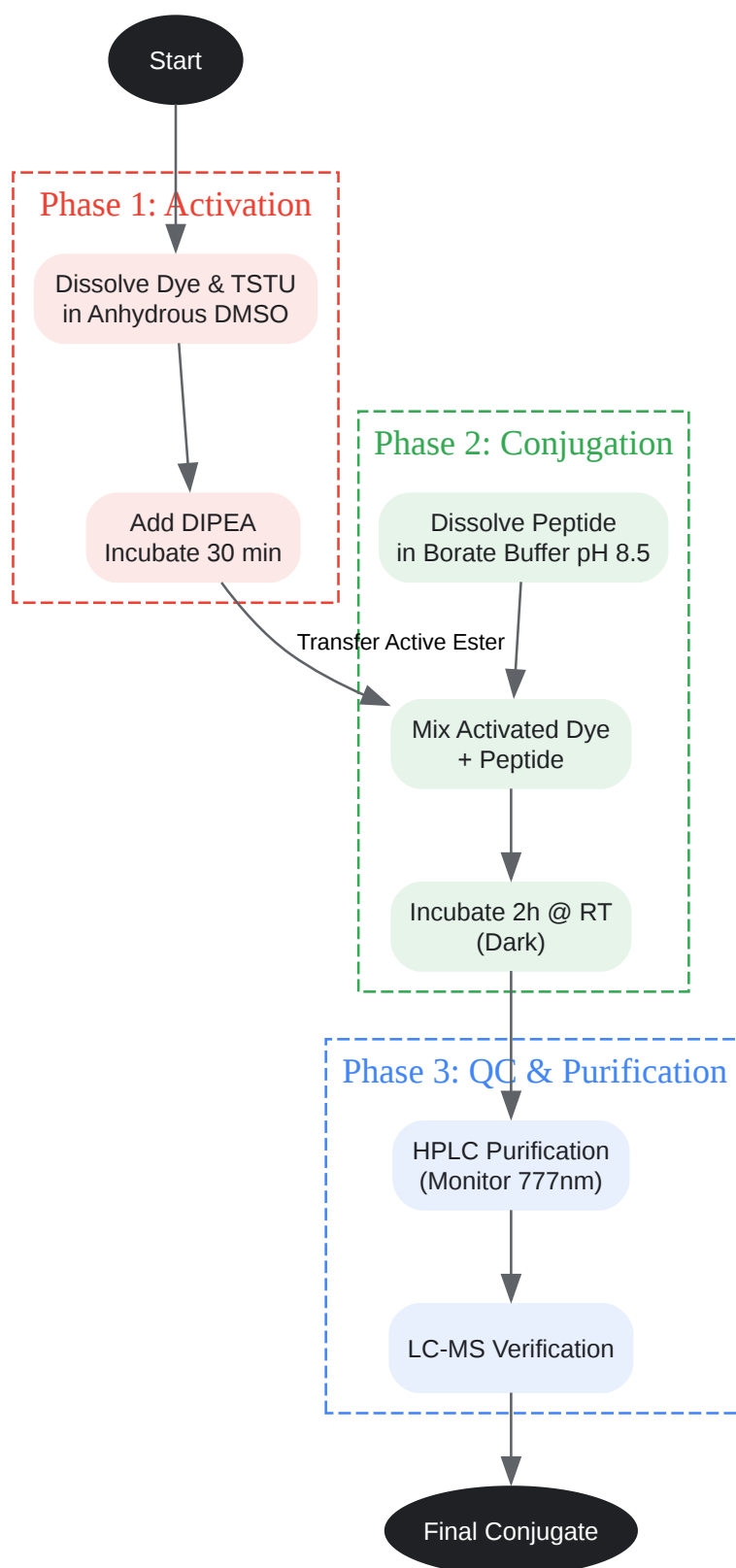
- React: Incubate for 2 hours at RT or overnight at 4°C, protected from light. Continuous gentle agitation is recommended.[1][2][3][4][5]
- Quench (Optional): Add 10% volume of 1M Tris-HCl (pH 8.0) or Glycine to react with any remaining active dye.[1][2][3][4][5] Incubate for 15 minutes.

Phase 4: Purification & Storage

Rationale: Free dye will interfere with imaging and quantification.[1][2][3][4][5] Removal is mandatory.[1][2][3][4][5]

- HPLC Purification: Inject the reaction mixture onto a Reverse-Phase C18 HPLC column.
 - Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA).[1][2][3][4][5]
 - Detection: Monitor absorbance at 220 nm (peptide bond) and 777 nm (Iris dye).[1][2][3][4][5]
 - Observation: The free dye (hydrophilic sulfonated) usually elutes earlier than the dye-peptide conjugate, depending on the peptide's hydrophobicity.[1][2][3][4][5]
- Lyophilization: Collect the fraction corresponding to the conjugate and lyophilize to a powder.
- Storage: Store at -20°C, protected from light.

Workflow Visualization



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Figure 2: Operational workflow for Iris 7-WS peptide labeling.

Troubleshooting & Expert Tips

Issue	Probable Cause	Corrective Action
Low Labeling Efficiency	pH too low (< 8.[1][2][3][4][5][7]0)	The amine is protonated () and cannot react.[1][2][3][4][5] Adjust buffer to pH 8.5 using NaOH or use Borate buffer.[1][2][3][4][5]
Precipitation	Peptide insolubility	Iris 7-WS is soluble, but the conjugate might not be.[1][2][3][4][5] Add up to 30% DMSO or DMF to the reaction mixture.[1][2][3][4][5]
Dye Hydrolysis	Wet solvents	The NHS-ester hydrolyzes rapidly in water.[1][2][3][4][5] Ensure DMSO/DMF is anhydrous and only mix with aqueous buffer immediately before reaction.[1][2][3][4][5]
Multiple Labels	Excess Dye	If the peptide has multiple Lysines, you may get multi-labeled products.[1][2][3][4][5] Reduce dye stoichiometry to 0.8 equivalents to favor mono-labeling.

References

- Sigma-Aldrich. **Iris 7-WS carboxylic acid** Product Datasheet.[1][2][3][4][5] Accessed Oct 2023.[1][2][3][4][5]
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- Iris Biotech GmbH. Cyanine Dyes and Labeling Protocols. [1][2][3][4][5] (General reference for Iris dye properties).
- PubChem. Iris 7-WS carboxylic acid Compound Summary. [1][2][3][4][5]

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Sources

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